molecular formula C20H22N4O6S B2474488 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1448130-86-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2474488
CAS No.: 1448130-86-6
M. Wt: 446.48
InChI Key: MWCPQBWJDMEIOA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research. This compound features a distinct molecular architecture, incorporating a benzo[d][1,3]dioxol-5-yl group and a piperidine ring modified with a pyridin-3-ylsulfonyl moiety, linked by an oxalamide bridge. Its structural profile suggests potential as a candidate for investigating immune-mediated diseases and oncology. Compounds with similar oxalamide structures have been explored as targeted protein degraders, functioning as molecular glues to redirect E3 ubiquitin ligase activity . Specifically, related molecules have been designed to degrade the VAV1 protein, a key signal transduction protein and positive regulator in T-cell and B-cell receptor pathways . Targeted degradation of VAV1 presents a promising therapeutic strategy for modulating immune cell activation and proliferation, which is relevant for autoimmune disorders, inflammatory diseases, and certain cancers . Researchers can utilize this compound as a chemical tool to probe related biological pathways and validate novel drug targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c25-19(20(26)23-15-3-4-17-18(10-15)30-13-29-17)22-11-14-5-8-24(9-6-14)31(27,28)16-2-1-7-21-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPQBWJDMEIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a pyridin-3-ylsulfonyl-piperidine unit, suggesting diverse pharmacological properties.

The compound's molecular formula is C21H24N4O4C_{21}H_{24}N_{4}O_{4} with a molecular weight of 396.4 g/mol. Its structural complexity may contribute to its biological activity, particularly in interactions with biological targets.

Antibacterial Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antibacterial properties. A study focusing on similar derivatives demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[d][1,3]dioxole showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that this compound may similarly possess potent antibacterial effects.

The mechanism by which this compound exerts its antibacterial effects could involve the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways. The presence of the pyridine sulfonamide group may enhance its binding affinity to bacterial targets, thereby increasing its efficacy .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A series of compounds based on the benzo[d][1,3]dioxole scaffold were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the dioxole ring significantly influenced their antibacterial potency .
  • Structure-Activity Relationship (SAR) : The relationship between structural features and biological activity was evaluated in a study where various derivatives were synthesized. The findings suggested that specific substitutions on the benzo[d][1,3]dioxole structure could enhance antibacterial activity .

Research Findings

A comparative analysis of the biological activities of similar compounds reveals promising data regarding their potential therapeutic applications:

Compound MIC (nM) Target Bacteria Activity
Compound 4e80SarcinaHigh antibacterial
Compound 6c90Staphylococcus aureusHigh antibacterial
N1-(benzo[d][1,3]dioxol-5-yl)-N2...TBDTBDTBD

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For example, derivatives of benzo[d][1,3]dioxole have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species . This suggests that the target compound may also possess similar antibacterial efficacy.

2. Cancer Research

The unique structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide positions it as a potential candidate in cancer therapeutics. Its ability to inhibit specific enzymes involved in tumor growth has been a focal point of investigation. For instance, compounds with oxalamide linkages have been explored for their role in inhibiting methionyl-tRNA synthetase, an enzyme implicated in cancer cell proliferation .

3. Enzyme Inhibition

The compound's design allows it to interact with various enzymes, making it a candidate for developing inhibitors against specific targets such as methionyl-tRNA synthetase. Inhibitors targeting this enzyme are being studied for their therapeutic potential in treating diseases like cancer .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

StudyFocusFindings
Aboul-Enein et al., 2014Antibacterial ActivityIdentified high antibacterial activity against various pathogens with similar structural derivatives .
Patent US10913736B2Enzyme InhibitionDiscussed the inhibition of methionyl-tRNA synthetase as a potential therapeutic target in cancer treatment .
MDPI ResearchSynthesis TechniquesProvided insights into synthetic routes and optimization for large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide?

  • Methodology : Multi-step synthesis is typically required, involving:

  • Step 1 : Functionalization of the benzo[d][1,3]dioxole moiety via electrophilic substitution or coupling reactions.
  • Step 2 : Sulfonylation of the piperidine ring using pyridin-3-ylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 3 : Oxalamide coupling using carbodiimides (DCC) or activating agents (HATU) in DMF or THF at room temperature .
    • Critical Parameters : Controlled temperature, inert atmosphere (N₂/Ar), and purification via column chromatography or HPLC .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling efficiency .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : To resolve stereochemistry and confirm sulfonamide-piperidine geometry (if crystalline) .
  • HPLC-PDA : Purity assessment (>95%) and byproduct detection .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Recommended Assays :

  • Cancer Cell Lines : Antiproliferative activity in HeLa or MCF-7 cells via MTT assays .
  • Enzyme Inhibition : Kinase or protease inhibition assays targeting pathways like PI3K/AKT/mTOR .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically resolved?

  • Approach :

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and functional cell-based assays .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites interfere with activity .
  • Structural Dynamics : MD simulations to study conformational changes affecting target interactions .

Q. What strategies mitigate byproduct formation during the piperidine sulfonylation step?

  • Optimization Strategies :

  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of pyridin-3-ylsulfonyl chloride to avoid over-sulfonylation .
  • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., N-oxide formation) .
  • Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., di-sulfonylated derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridin-3-ylsulfonyl group’s role?

  • SAR Framework :

  • Systematic Substitution : Synthesize analogs with pyridin-2-ylsulfonyl, phenylsulfonyl, or methylsulfonyl groups .
  • Computational Modeling : Docking studies (AutoDock Vina) to compare binding poses with targets like kinases or GPCRs .
  • Pharmacophore Mapping : Overlay electrostatic potentials to identify critical hydrogen-bonding motifs .

Contradiction Analysis

Q. Why do similar oxalamides exhibit divergent solubility profiles despite structural homology?

  • Hypothesis : The pyridin-3-ylsulfonyl group introduces polarity gradients, altering logP values.
  • Testing :

  • Solubility Assay : Compare in PBS (pH 7.4) vs. DMSO .
  • Computational LogP Prediction : Use ChemAxon or ACD/Labs .
    • Resolution : Modify the sulfonyl group with hydrophilic substituents (e.g., -OH, -NH₂) .

Notes

  • References : Citations follow format, corresponding to provided evidence.

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